molecular formula C6H3ClIN3 B6337026 8-Chloro-1-iodoimidazo[1,5-a]pyrazine CAS No. 1211591-21-7

8-Chloro-1-iodoimidazo[1,5-a]pyrazine

Cat. No.: B6337026
CAS No.: 1211591-21-7
M. Wt: 279.46 g/mol
InChI Key: IRJAAQWXXBTIPY-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemical Science

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent the largest and most varied class of organic compounds. openmedicinalchemistryjournal.comderpharmachemica.com Their prevalence is notable in numerous fields, particularly in medicinal chemistry and biochemistry. ijnrd.org Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug design and development. nih.gov The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, such as modifying solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the pharmacokinetic profiles of drug candidates. nih.gov

These compounds form the core structure of many essential biological molecules, including DNA, RNA, chlorophyll, and hemoglobin. derpharmachemica.comjmchemsci.com Their applications are vast, ranging from pharmaceuticals like anticancer, antiviral, and anti-inflammatory agents to agrochemicals, sanitizers, and materials science. openmedicinalchemistryjournal.comnumberanalytics.comijpsr.com The continuous exploration of heterocyclic structures is driven by the need to expand the available drug-like chemical space and address unmet medical needs. nih.govnumberanalytics.com

Evolution and Research Trajectory of the Imidazo[1,5-a]pyrazine (B1201761) Core

The imidazo[1,5-a]pyrazine scaffold is a fused N-heterocyclic system that has garnered significant attention in medicinal chemistry. nih.gov Research into this and related scaffolds, such as imidazo[1,2-a]pyrazines, has been driven by their potential as inhibitors for various biological targets. For instance, derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have been identified as potent inhibitors of VirB11 ATPase and as selective negative modulators of AMPA receptors, highlighting their potential in developing novel therapeutics. nih.govucl.ac.uk

The synthetic pathways to functionalize the imidazo[1,5-a]pyrazine core have been a key research focus. Methodologies often involve the strategic introduction of substituents to modulate biological activity. For example, C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as c-Src inhibitors for potential application in treating acute ischemic stroke. nih.gov Similarly, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent BRD9 inhibitors. nih.gov The evolution of research in this area demonstrates a trajectory from initial synthesis to targeted derivatization and biological evaluation, aiming to create compounds with specific therapeutic effects. nih.govacs.org

Unique Structural Features of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine for Academic Investigation

The compound this compound possesses distinct structural features that make it a valuable subject for academic research, particularly in the field of synthetic organic chemistry. Its core is the imidazo[1,5-a]pyrazine fused ring system, which is an electron-deficient heterocycle. The key features are the two different halogen substituents at specific positions: a chlorine atom at the 8-position and an iodine atom at the 1-position.

This di-halogenated structure is of significant interest for selective functionalization. The differential reactivity of the C-Cl and C-I bonds in metal-catalyzed cross-coupling reactions (like Suzuki, Stille, or Heck reactions) allows for stepwise and regioselective introduction of new chemical moieties. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond, enabling selective substitution at the 1-position while leaving the 8-chloro group intact for subsequent transformations. This orthogonal reactivity provides a powerful tool for building molecular complexity and generating diverse libraries of compounds for screening purposes.

Below is a table summarizing the key properties of this compound.

PropertyValueReference
Molecular Formula C₆H₃ClIN₃ sigmaaldrich.combldpharm.com
Molecular Weight 279.47 g/mol sigmaaldrich.combldpharm.com
CAS Number 1211591-21-7 bldpharm.comkeyorganics.net
MDL Number MFCD23703403 bldpharm.com
Physical Form Solid sigmaaldrich.com
SMILES String IC1=C2C(Cl)=NC=CN2C=N1 bldpharm.com
InChI Key RHQCTVNTDPLROD-UHFFFAOYSA-N sigmaaldrich.com

Overview of Research Paradigms and Theoretical Frameworks Applicable to Halogenated Aza-Heterocycles

The study of halogenated aza-heterocycles like this compound is supported by several research paradigms and theoretical frameworks. researchgate.netnih.gov Halogenated heterocycles are crucial as synthetic intermediates, with their structures being modifiable to alter function. sigmaaldrich.com

Computational Chemistry and Reactivity Prediction: Theoretical calculations, such as determining pKa values and N-basicities, are increasingly used to predict the regioselectivity of reactions on heterocyclic scaffolds. rsc.orgrsc.org For instance, DFT (Density Functional Theory) calculations can help rationalize the regioselectivity of metalation reactions, predicting which positions on the ring are most likely to react. researchgate.net Computational studies can also elucidate the reactivity of heterocycles in nucleophilic substitution reactions, moving beyond simple explanations based on ring strain to consider electronic distributions in transition states. nih.gov These computational models are invaluable for designing efficient and selective synthetic routes. chemrxiv.orgrsc.org

Organometallic Chemistry and Catalysis: The functionalization of halogenated heterocycles heavily relies on advances in organometallic chemistry. The development of regioselective metalation techniques using organometallic bases (e.g., TMP-bases of magnesium and zinc) allows for the precise introduction of functional groups. rsc.orgrsc.org Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone for building complex molecules from halogenated precursors. sigmaaldrich.com The ability to perform selective couplings based on the different reactivities of C-I and C-Cl bonds is a well-established paradigm that is directly applicable to this compound.

Molecular Docking and Drug Design: In medicinal chemistry, theoretical frameworks such as molecular docking are employed to study the interactions of halogenated heterocycles with biological targets like protein kinases. nih.gov These studies help in understanding structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov The presence of halogen atoms can significantly influence binding affinity through hydrophobic interactions and the formation of halogen bonds, a concept that is increasingly recognized and exploited in drug design. nih.gov

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a halogenated heterocyclic compound, involves a multi-step process that hinges on the initial construction of the core imidazo[1,5-a]pyrazine ring system, followed by regioselective halogenation. This article delves into the specific methodologies for assembling this bicyclic scaffold and the targeted introduction of chloro and iodo substituents at the C8 and C1 positions, respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-1-iodoimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-4-6(8)10-3-11(4)2-1-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJAAQWXXBTIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=C2C(=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Studies of Halogenated Imidazo 1,5 a Pyrazines

Fundamental Reaction Pathways in Imidazo[1,5-a]pyrazine (B1201761) Formation

The construction of the imidazo[1,5-a]pyrazine core can be achieved through various synthetic strategies. A common approach involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-haloketone. For instance, the synthesis of certain imidazo[1,2-a]pyrazines begins with the condensation of 2-aminopyrazine with an aryl aldehyde to form an imine, which is then activated by a Lewis acid like iodine. This facilitates a [4+1] cycloaddition with an isocyanide to generate the fused heterocyclic system. nih.govrsc.org

Other methods include:

Three-component reactions: Combining 2,3-diaminomaleonitrile, ketones, and isocyanides can lead to highly substituted imidazo[1,5-a]pyrazine derivatives. nih.gov

Intramolecular cyclization: A key step in the synthesis of some imidazo[1,2-a]pyrazines involves the intramolecular interaction of a nitrogen atom in the pyrazine (B50134) ring with a suitable intermediate. nih.gov

Iron-catalyzed C-H amination: This method offers a greener approach to constructing imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org

A plausible mechanistic pathway for the formation of a related system, imidazo[1,2-a]pyridines, which shares similarities with imidazo[1,5-a]pyrazines, involves the initial condensation of 2-aminopyridine (B139424) with an aldehyde to form an imine intermediate. This is followed by a nucleophilic attack from an isocyanide and subsequent cyclization. nih.gov

Role of Halogen Substituents in Reaction Energetics and Selectivity

Halogen atoms play a crucial and multifaceted role in the synthesis and reactivity of imidazo[1,5-a]pyrazines. Their influence stems from a combination of electronic and steric effects, as well as their ability to participate in specific non-covalent interactions. nih.gov

Halogens are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). youtube.comquora.com This effect decreases the electron density of the aromatic ring to which they are attached, making it less nucleophilic. youtube.com The order of the inductive effect among halogens is F > Cl > Br > I. echemi.com

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.govtaylorfrancis.com This interaction is highly directional and has emerged as a powerful tool in catalysis. nih.govresearchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the order I > Br > Cl > F. frontiersin.org

In the context of synthesis, halogen bonding can play a significant role in catalysis. For example, iodine can act as a catalyst in the formation of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. nih.govrsc.org The iodine activates the intermediate imine, facilitating the subsequent nucleophilic attack. nih.gov The ability of iodo-substituted compounds to form strong halogen bonds can influence transition state stabilization, thereby enhancing reaction rates and selectivity. nih.govfrontiersin.org This catalytic role of halogen bonding is being increasingly explored in various organic transformations. researchgate.netacs.org

The presence of halogen substituents can significantly influence the stereochemical outcome of a reaction. This control can be exerted through steric hindrance, where the bulky halogen atom directs the approach of a reagent to a specific face of the molecule. This is a form of substrate stereochemical control. youtube.com

Furthermore, in asymmetric catalysis, chiral catalysts containing halogen bond donors can create a chiral environment around the substrate. frontiersin.org This can lead to high enantioselectivity in the formation of chiral products. The directionality and tunability of halogen bonds make them valuable interactions for designing stereoselective catalytic processes. nih.govfrontiersin.org The development of dual catalytic systems, such as photoredox/nickel catalysis, has also enabled the stereocontrolled synthesis of various heterocycles. rsc.org

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the detailed mechanism of a reaction. In the synthesis of imidazo[1,5-a]pyrazine derivatives, several intermediates have been proposed and, in some cases, identified.

For example, in the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyridines, the reaction is believed to proceed through an initial imine intermediate formed from the condensation of an aminopyridine and an aldehyde. nih.gov This imine is then activated by the iodine catalyst, leading to the formation of an iminium ion intermediate. Subsequent nucleophilic attack by an isocyanide and cyclization steps lead to the final product. nih.gov

In the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines and nitroalkanes, a proposed mechanism involves the formation of a 2,3-dihydroimidazo[1,5-a]pyridine intermediate, which then eliminates a molecule of O-phosphorylated hydroxylamine (B1172632) to yield the final aromatic product. beilstein-journals.org

The table below summarizes some of the proposed intermediates in imidazo[1,5-a]pyrazine and related heterocyclic syntheses.

Reaction TypeProposed IntermediatesReference
Iodine-catalyzed three-component synthesisImine, Iminium ion nih.gov
Cyclization of 2-(aminomethyl)pyridines with nitroalkanes2,3-dihydroimidazo[1,5-a]pyridine beilstein-journals.org
Synthesis from 2-amino-3-chloropyrazineDihalo imidazopyrazine intermediate nih.gov

Kinetic and Thermodynamic Considerations in Imidazo[1,5-a]pyrazine Synthesis

The formation of pyrazine and its derivatives is influenced by kinetic and thermodynamic factors. Studies on pyrazine formation in model systems have shown that the reaction can follow pseudo-zero-order or first-order kinetics depending on the specific reactants and conditions. researchgate.net

Activation energies for the formation of various pyrazines have been determined, providing insight into the energy barriers of the reaction pathways. researchgate.net For example, in an arginine-glucose system, the activation energies for the formation of different pyrazine derivatives were found to be in the range of 19.5 to 29.0 Kcal/mole. researchgate.net

Advanced Spectroscopic Characterization Techniques for 8 Chloro 1 Iodoimidazo 1,5 a Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core. The chemical shifts of these protons are influenced by the nitrogen atoms in the rings and the electron-withdrawing effects of the halogen substituents. nih.gov The proton on the imidazole (B134444) ring (H-3) would likely appear at a distinct chemical shift compared to the protons on the pyrazine (B50134) ring (H-5 and H-6).

The ¹³C NMR spectrum will display six signals for the six carbon atoms of the imidazo[1,5-a]pyrazine (B1201761) core. The carbons directly bonded to the electronegative nitrogen and halogen atoms (C-1, C-8) will be significantly deshielded and appear at lower fields (higher ppm values).

To definitively assign these signals, 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their connectivity on the pyrazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-3, C-5, and C-6 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying and assigning quaternary carbons (like C-1, C-4a, and C-8) by observing their long-range correlations with nearby protons. For instance, the proton at H-3 would be expected to show a correlation to the carbons C-1, C-4a, and C-2.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Based on general principles for halogenated nitrogen heterocycles)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected HMBC Correlations
1-~90-100H-3
3~7.5-8.0~120-130H-1, H-4a
4a-~140-150H-3, H-5
5~8.0-8.5~125-135H-4a, H-6
6~7.0-7.5~115-125H-5, H-8
8-~150-160H-6

Specific Applications for Halogenated Heterocycles and Nitrogen-Containing Rings

The presence of halogens (chlorine and iodine) and nitrogen atoms in the heterocyclic rings has specific and predictable effects on the NMR spectra. semanticscholar.org The electronegativity and anisotropic effects of the halogens will influence the chemical shifts of nearby protons and carbons. The iodine atom, in particular, can cause significant downfield shifts on the carbon to which it is attached (C-1).

The nitrogen atoms in the imidazo[1,5-a]pyrazine system create a relatively electron-deficient aromatic system, which generally leads to downfield chemical shifts for the ring protons compared to benzene. nih.gov The positions of the nitrogen atoms are confirmed through HMBC correlations, as protons on one ring will show long-range couplings to carbons in the adjacent ring across the bridgehead positions. spectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Vibrational Modes of the Imidazo[1,5-a]pyrazine Core

The IR and Raman spectra of this compound would be expected to show a series of characteristic bands corresponding to the vibrations of the fused heterocyclic ring system. These include:

C-H stretching vibrations: Typically observed in the 3000-3100 cm⁻¹ region.

C=N and C=C stretching vibrations: These will appear in the 1600-1400 cm⁻¹ region and are characteristic of the aromatic rings. nih.gov

Ring breathing modes: These are collective vibrations of the entire ring system and are often strong in the Raman spectrum.

C-H in-plane and out-of-plane bending vibrations: These occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively, and are useful for confirming the substitution pattern. mdpi.com

Influence of Halogenation on Vibrational Signatures

The introduction of chlorine and iodine atoms onto the imidazo[1,5-a]pyrazine core will introduce new vibrational modes and perturb the existing ones.

C-Cl stretching vibration: This is expected to appear as a strong band in the IR spectrum, typically in the 800-600 cm⁻¹ region.

C-I stretching vibration: This vibration occurs at a lower frequency due to the heavier mass of the iodine atom, and is expected in the 600-500 cm⁻¹ region.

Perturbation of ring modes: The electron-withdrawing nature and mass of the halogens will cause shifts in the frequencies of the C=C and C=N stretching and ring bending vibrations.

Table 2: Predicted Characteristic IR and Raman Peaks (in cm⁻¹) for this compound (Based on typical vibrational frequencies for similar structures)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C-H Stretch3050-31503050-3150Medium
C=N/C=C Stretch1610-14501610-1450Strong
Ring BreathingWeakStrongStrong
C-H Bending1300-10001300-1000Medium-Strong
C-Cl Stretch750-650750-650Strong
C-I Stretch550-450550-450Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₃ClIN₃), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The isotopic pattern of the molecular ion will be characteristic due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edu

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways, including the loss of the halogen atoms. The C-I bond is weaker than the C-Cl bond and would be expected to cleave more readily. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Based on common fragmentation patterns of halogenated heterocycles)

m/zIdentity of FragmentPlausible Fragmentation Pathway
279/281[M]⁺Molecular ion (showing 3:1 isotope pattern for Cl)
152/154[M-I]⁺Loss of an iodine radical
127[I]⁺Iodine cation
117[M-I-Cl]⁺Loss of iodine and chlorine radicals
91[C₅H₃N₂]⁺Cleavage of the pyrazine ring

The analysis of these fragments would allow for the confirmation of the presence and connectivity of the different parts of the molecule. For instance, the initial loss of an iodine radical to form the [M-I]⁺ fragment would be a strong indicator of the iodo-substituent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule. For this compound, with the molecular formula C₆H₃ClIN₃, HRMS can distinguish its exact mass from other compounds with the same nominal mass. scientist.comkeyorganics.net

The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS analysis would yield a "found" value, and a close match between the calculated and found values confirms the compound's elemental composition. While specific experimental HRMS data for this compound is not publicly available, data for related imidazopyrazine derivatives demonstrates the technique's power. For instance, the HRMS analysis of 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl) imidazo (B10784944) [1,2-a]pyrazine showed an observed m/z of 311.1666 against a calculated value of 311.1652, confirming its formula. tsijournals.com

Advanced techniques such as ion mobility-mass spectrometry can also provide a predicted collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. uni.lu

Table 1: HRMS Data for this compound

PropertyValue
Molecular FormulaC₆H₃ClIN₃
Molecular Weight279.47
Calculated Monoisotopic Mass278.9108 Da

Note: The calculated mass is based on the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹²⁷I, and ¹⁴N. Experimental data would be required to confirm the found m/z value.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state. For heteroaromatic compounds like imidazo[1,5-a]pyrazines, these transitions typically involve π → π* and n → π* transitions associated with the conjugated ring system. The parent pyrazine molecule exhibits characteristic absorption bands in the UV region. nist.govnist.gov

The specific wavelengths of absorption (λ_max) and the intensity of absorption (molar absorptivity, ε) are highly sensitive to the molecular structure, including the nature and position of substituents and the solvent used. researchgate.netrsc.org The chloro and iodo substituents on the this compound ring are expected to influence its electronic transitions and shift the absorption bands compared to the unsubstituted parent compound.

Many imidazo[1,5-a]pyridine (B1214698) and imidazo[1,2-a]pyrazine (B1224502) derivatives are known to be fluorescent, meaning they re-emit absorbed energy as light. rsc.orgnih.govijrpr.com The photophysical properties, including the fluorescence emission wavelength, quantum yield (the efficiency of fluorescence), and Stokes shift (the difference in wavelength between the absorption and emission maxima), are crucial for understanding the compound's behavior in the excited state. researchgate.netnih.gov

Studies on related imidazo[1,5-a]pyridine fluorophores show that their absorption and emission characteristics are tunable by modifying the substituents on the heterocyclic core. nih.govrsc.org These compounds often exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. This behavior is indicative of an excited state with a larger dipole moment than the ground state, often due to intramolecular charge transfer. rsc.org While specific data for this compound is not detailed in the literature, the general properties of related compounds suggest it may also possess fluorescent properties.

Table 2: Representative Photophysical Data for Imidazo[1,5-a]pyridine Derivatives in Toluene

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
Derivative 1~380~450~70
Derivative 2~390~510~120
Derivative 3~400~530~130

Source: Adapted from studies on imidazo[1,5-a]pyridine derivatives to illustrate typical photophysical properties. researchgate.netnih.gov

The electronic structure of this compound, featuring an electron-rich imidazo[1,5-a]pyrazine core and electron-withdrawing halogen substituents, lends itself to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. In such systems, the pyrazine ring can act as an electron acceptor. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. Furthermore, it elucidates the crystal packing, showing how individual molecules interact with each other in the solid state through forces like hydrogen bonding, halogen bonding, and π–π stacking.

While a specific crystal structure for this compound has not been reported in the surveyed literature, X-ray crystallographic data is available for other substituted imidazo[1,5-a]pyridine and pyrazine derivatives. rsc.orgacs.org This information is crucial for understanding the steric and electronic effects of substituents on the geometry of the heterocyclic system and for computational modeling studies. For this compound, a crystal structure would confirm the planarity of the fused ring system and detail the specific orientations of the chloro and iodo substituents.

Computational Chemistry and Theoretical Modeling of Halogenated Imidazo 1,5 a Pyrazines

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic systems due to its favorable balance of accuracy and computational cost. chemrxiv.orgresearchgate.net DFT calculations are used to determine the ground-state electronic structure, which is fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. For halogenated imidazo[1,5-a]pyrazines, DFT can model the influence of electron-withdrawing halogen substituents (chlorine and iodine) on the electron distribution across the fused ring system. Studies on related pyrazine (B50134) derivatives often employ hybrid functionals like B3LYP to achieve reliable results. chemrxiv.orgresearchgate.net

The first step in most computational analyses is the optimization of the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 8-Chloro-1-iodoimidazo[1,5-a]pyrazine, this would yield precise bond lengths, bond angles, and dihedral angles that characterize its three-dimensional structure. The resulting optimized geometry is crucial for all subsequent calculations, including energy profiles and electronic properties. In studies of similar heterocyclic compounds, optimized bond lengths determined by DFT calculations have shown good agreement with experimental data from X-ray crystallography. nih.gov

ParameterBondPredicted Value (Å)
Bond LengthC1-I2.08
C8-Cl1.73
N2-C11.34
N2-C31.38
C3-N41.31
N4-C51.39
C5-C61.37
C6-N71.32
N7-C81.40
C8-C8a1.39
C8a-N21.38
C3-H1.08
C5-H1.08
C6-H1.08
ParameterAnglePredicted Value (°)
Bond AngleI-C1-N2125.4
Cl-C8-N7118.9
C1-N2-C8a108.5
N4-C5-C6120.1
C5-C6-N7121.3
C6-N7-C8117.5

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be distributed across the π-system of the rings, while the LUMO would also be a π-antibonding orbital. The halogen substituents would lower the energy of these orbitals compared to the unsubstituted parent compound.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are illustrative, based on FMO analyses of similar halogenated N-heterocycles.)

ParameterEnergy (eV)
HOMO Energy-6.52
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.37

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Selected Interactions) (Note: Data are representative examples based on NBO analyses of related compounds. chemrxiv.orgresearchgate.net LP denotes a lone pair, and π denotes an antibonding orbital.)*

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N4π* (C3-N2)22.5
LP (1) N7π* (C5-C6)18.9
LP (2) Clπ* (C8-N7)5.1
LP (2) Iπ* (C1-N2)4.8
π (C5-C6)π* (N4-C8a)15.3

Solvation Models and Environmental Effects on Reactivity and Structure

The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to account for these environmental effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule. For this compound, calculations incorporating a solvation model would predict changes in its geometry, dipole moment, and electronic properties (like the HOMO-LUMO gap) when dissolved in various solvents, providing a more realistic picture of its structure and reactivity in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate the chosen theoretical model. DFT calculations can be used to compute vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis). chemrxiv.orgresearchgate.net For this compound, calculated vibrational frequencies would correspond to specific bond stretching, bending, and torsional modes. Discrepancies between calculated and experimental spectra are common due to the harmonic approximation in calculations and solvent effects, so calculated frequencies are often scaled to improve agreement. Successful prediction of spectroscopic data provides confidence in the accuracy of the computational model and its description of the molecule's electronic structure. nih.gov

Table 4: Comparison of Predicted Vibrational Frequencies (DFT) with Typical Experimental Ranges (Note: Calculated frequencies are hypothetical and would typically be scaled for comparison. Experimental ranges are standard values for the given functional groups.)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
C-H stretchAromatic30853100-3000
C=N stretchImidazole (B134444)/Pyrazine16101650-1550
C=C stretchAromatic Ring15401600-1450
C-Cl stretchAryl Halide10801100-1030
C-I stretchAryl Halide530600-500

In Silico Approaches for Reaction Pathway Prediction and Mechanistic Insight

Computational chemistry and theoretical modeling serve as powerful tools for predicting reaction pathways and elucidating mechanistic details in the functionalization of halogenated imidazo[1,5-a]pyrazines. While specific computational studies on this compound are not extensively documented in the literature, insights can be drawn from theoretical investigations on closely related heterocyclic systems. These studies demonstrate the utility of in silico methods, particularly Density Functional Theory (DFT), in understanding and predicting the reactivity of such scaffolds.

Computational approaches are instrumental in predicting the regioselectivity of various reactions, including metalation, C-H functionalization, and cross-coupling reactions. For instance, in the related imidazo[1,2-a]pyrazine (B1224502) system, DFT calculations have been successfully employed to rationalize the regioselectivity of metalation. Studies on 6-chloroimidazo[1,2-a]pyrazine (B1590719) have shown that DFT calculations can accurately predict the most stable organometallic intermediate, thereby guiding the synthesis of specifically substituted derivatives. rsc.org The calculations revealed that the Natural Bond Orbital (NBO) charge at the C3 position was the most negative, correlating with the experimentally observed site of metalation. rsc.org This predictive power is crucial for planning synthetic routes that selectively target a specific position on the imidazo[1,5-a]pyrazine (B1201761) core, avoiding the formation of undesired isomers.

Furthermore, computational models can predict the most acidic C-H bonds within a heterocyclic framework, which is vital for designing direct C-H functionalization reactions. For other heterocyclic systems, calculated pKa values have been used to identify the most reactive sites for C-H insertion reactions. researchgate.net This type of analysis would be invaluable for predicting the outcome of proposed reactions on the this compound scaffold.

In silico methods are also critical for understanding the mechanisms of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, at the halogenated positions. The presence of two different halogens (chlorine and iodine) on the this compound ring presents a challenge in chemoselectivity. Theoretical studies on the Suzuki-Miyaura coupling of other halogenated heterocycles have provided a framework for understanding the factors that govern reactivity. nih.govresearchgate.netmdpi.com These studies often involve calculating the energy profiles of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

The relative reactivity of the C-Cl and C-I bonds can be predicted by comparing the activation barriers for the oxidative addition of a palladium(0) catalyst to each bond. Generally, the C-I bond is more reactive (lower activation energy) than the C-Cl bond in such cross-coupling reactions. DFT calculations can provide quantitative estimates of these energy barriers, thus predicting which halogen will preferentially react under specific conditions.

Table 1: Representative Theoretical Data for Halogenated Heterocycle Reactivity

Heterocyclic SystemComputational MethodCalculated ParameterValueSignificance
6-chloroimidazo[1,2-a]pyrazineDFTNBO Charge at C3Most NegativePredicts regioselectivity of metalation rsc.org
Halogenated PyrazolesDFTActivation Energy for DehalogenationLower for IodopyrazolesExplains higher propensity for side reactions compared to bromo and chloro derivatives researchgate.net
Phenyl-substituted PyrimidineDFTHyperpolarizability (β)LowIndicates limited non-linear optical properties mdpi.com
Imidazo[1,2-a]pyridinyl-chalconeDFT/B3LYP/6-311G(d)HOMO-LUMO GapVaries with substituentCorrelates with chemical reactivity scirp.org

Interactive Data Table:

Moreover, computational studies can shed light on potential side reactions, such as dehalogenation, which can compete with the desired cross-coupling. For some halogenated pyrazoles, it has been shown that iodo-derivatives have a higher tendency to undergo dehalogenation compared to their bromo and chloro counterparts, a finding that can be rationalized through computational analysis of the reaction pathways. researchgate.net

Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyrazine Derivatives in Chemical Biology

General Principles of SAR for Heterocyclic Scaffolds

The biological activity of heterocyclic compounds, including the imidazo[1,5-a]pyrazine (B1201761) core, is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms. nih.gov The arrangement of atoms and functional groups dictates how a molecule interacts with biological targets such as proteins and enzymes. nih.gov For pyrazine-based compounds, their heteroaromatic nature allows for a unique combination of polar and nonpolar interactions. nih.govresearchgate.net The nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, a frequent and critical interaction in ligand-protein binding. nih.govresearchgate.net

Systematic modifications to a heterocyclic scaffold can lead to significant changes in pharmacological properties. nih.gov Key aspects that are typically explored in SAR studies include the size and shape of the carbon skeleton, stereochemistry, and the nature and position of substituents. nih.gov For instance, in a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structural isomers of imidazo[1,5-a]pyrazines, modifications at various positions have been shown to drastically alter their activity as kinase inhibitors and receptor modulators. nih.govnih.gov

Impact of Halogenation on Bioactivity Profiles at a Molecular Level

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. researchgate.net The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. researchgate.net

Electronic and Steric Contributions of Chlorine and Iodine

Chlorine and iodine, while both halogens, impart distinct electronic and steric properties to a molecule. Chlorine is a relatively small and highly electronegative atom. Its introduction can alter the electron distribution within the aromatic system, potentially influencing the molecule's reactivity and ability to participate in polar interactions. researchgate.net In some cases, a chlorine atom can interact with the aromatic ring of amino acid residues like tyrosine in a protein's binding pocket through halogen–π interactions. nih.gov

Iodine, on the other hand, is larger and more polarizable than chlorine. While it is less electronegative, its size can introduce significant steric bulk, which can either be beneficial for occupying a specific pocket in a receptor or detrimental due to steric hindrance. The larger size and lower electronegativity of iodine also make it a better halogen bond donor, a specific type of non-covalent interaction. researchgate.net

Halogen Bonding in Ligand-Target Interactions

Halogen bonding is a non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen, nitrogen, or sulfur atom in a protein. nih.gov This interaction is directional and has gained increasing recognition as a significant force in molecular recognition and ligand binding. nih.gov The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

The presence of an iodine atom, as in 8-Chloro-1-iodoimidazo[1,5-a]pyrazine, introduces the potential for strong halogen bonding with a suitable acceptor group in a biological target. This can contribute significantly to the binding affinity and selectivity of the compound. nih.gov For example, studies on other halogenated compounds have shown that halogen bonding can be a key factor in their inhibitory activity against enzymes like serine proteases. nih.gov

Modulating Biological Interactions through Substituent Variations on the Imidazo[1,5-a]pyrazine Core

The biological activity of the imidazo[1,5-a]pyrazine scaffold can be finely tuned by introducing various substituents at different positions on the heterocyclic core.

Scaffold Hopping and Bioisosteric Replacements (e.g., comparison with imidazo[1,2-a]pyrazine)

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects.

The imidazo[1,2-a]pyrazine scaffold is a well-studied bioisostere of the imidazo[1,5-a]pyrazine core. nih.gov Numerous studies have explored the SAR of imidazo[1,2-a]pyrazine derivatives as inhibitors of various kinases and modulators of receptors. nih.govnih.gov For example, a study on imidazo[1,2-a]pyrazines as AMPA receptor modulators involved extensive SAR optimization around the C-8 position. nih.gov In this study, replacement of a chloro group at the 8-position was a key step in the synthetic route to explore different substituents. nih.gov

Another example of bioisosteric replacement is the substitution of the imidazo[1,2-a]pyrazine core with a pyrazolo[1,5-c]pyrimidine (B12974108) scaffold, which led to improved microsomal stability and reduced efflux liabilities in a series of AMPAR negative modulators. nih.gov Similarly, the imidazo[1,2-a]pyrazine scaffold itself has been developed through a bioisosteric approach to discover potent Aurora kinase inhibitors, with optimization focused on the 8-position. nih.gov The knowledge gained from these related scaffolds can be invaluable in predicting the potential biological activities and guiding the design of new derivatives based on the this compound template.

Computational SAR Approaches and Ligand-Target Interactions

Computational methods are invaluable for predicting how a molecule like this compound might interact with biological targets, guiding the synthesis and optimization of more potent and selective derivatives.

Molecular Docking and Binding Mode Prediction

While specific molecular docking studies on this compound are not extensively available in public literature, the broader class of imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives has been the subject of numerous computational investigations. These studies provide a framework for predicting the binding behavior of the titular compound.

For instance, docking studies on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex, have highlighted key interactions. These studies revealed that the core scaffold can form critical hydrogen bonds and hydrophobic interactions within the target's binding site. It is plausible that the nitrogen atoms in the imidazo[1,5-a]pyrazine core of this compound could act as hydrogen bond acceptors, a common feature in ligand-protein interactions.

Similarly, research on imidazo[1,2-a]pyrazine derivatives as inhibitors of microtubule affinity regulating kinase 4 (MARK4) has demonstrated the importance of the scaffold in orienting substituents for optimal binding. The chloro and iodo groups at the 8- and 1-positions of this compound would be expected to significantly influence its binding affinity and selectivity for various kinases and other targets through halogen bonding and steric effects. The table below summarizes docking studies on related imidazo-pyrazine derivatives, which can serve as a predictive model for this compound.

Derivative ClassTarget ProteinKey Predicted Interactions
Imidazo[1,5-a]pyrazin-8(7H)-onesBRD9Hydrogen bonding, hydrophobic interactions
Imidazo[1,2-a]pyridinesMARK4Binding to the hinge region of the kinase
Pyrazolo[1,5-a]pyrimidinesCOVID-19 Main ProteaseHydrophobic interactions, hydrogen bonding

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For the imidazo[1,5-a]pyrazine class, a pharmacophore model was developed for Bruton's tyrosine kinase (BTK) inhibitors. This model identified key features such as a hydrogen bond donor, a positive ionic feature, and three aromatic rings as crucial for inhibitory activity. bldpharm.com

Virtual screening campaigns based on such pharmacophore models have been successful in identifying novel inhibitors. Although a specific pharmacophore model for this compound has not been published, its structural features can be mapped onto existing models for related compounds to predict potential biological targets. The chloro and iodo substituents would contribute to the lipophilic and electronic properties of the molecule, influencing its fit within a given pharmacophore.

Functional Roles of the Imidazo[1,5-a]pyrazine Core in Biological Systems (Mechanistic Focus)

The imidazo[1,5-a]pyrazine core is a versatile scaffold that has been incorporated into inhibitors of various enzymes and modulators of receptors, thereby affecting a range of cellular pathways.

Interactions with Biomolecular Targets (e.g., enzymes, receptors)

The imidazo[1,5-a]pyrazine skeleton is a privileged structure found in numerous kinase inhibitors. The nitrogen atoms of the fused ring system can act as key hydrogen bond acceptors in the hinge region of the ATP-binding site of many kinases.

Kinase Inhibition: Derivatives of imidazo[1,5-a]pyrazine have been identified as potent inhibitors of several kinases, including the mammalian target of rapamycin (B549165) (mTOR), Bruton's tyrosine kinase (BTK), and activated Cdc42-associated kinase 1 (ACK1). sigmaaldrich.comuni.lunih.gov For example, 8-amino-imidazo[1,5-a]pyrazine derivatives have been shown to be reversible BTK inhibitors, with the 8-amino group forming crucial hydrogen bonds with the kinase hinge region. uni.lu The 8-chloro substitution in this compound would alter the electronic and steric properties at this position, likely influencing its kinase inhibitory profile.

Receptor Modulation: The related imidazo[1,2-a]pyrazine scaffold has been investigated for its ability to modulate receptors. For instance, these derivatives have been identified as negative modulators of AMPA receptors associated with the TARP γ-8 protein, suggesting a potential role in neurological disorders.

The table below lists some of the key biological targets of imidazo[1,5-a]pyrazine and related derivatives.

Compound ClassBiological Target
Imidazo[1,5-a]pyrazinesmTORC1 and mTORC2 sigmaaldrich.com
8-Amino-imidazo[1,5-a]pyrazinesBruton's Tyrosine Kinase (BTK) uni.lu
Imidazo[1,5-a]pyrazinesACK1 nih.gov
C-5 substituted imidazo[1,5-a]pyrazinesc-Src
Imidazo[1,2-a]pyrazinesAMPA Receptor (TARP γ-8)

Modulation of Cellular Pathways (General Mechanisms, no clinical data)

By interacting with key biomolecular targets, imidazo[1,5-a]pyrazine derivatives can modulate various cellular signaling pathways.

B-Cell Receptor Signaling: As inhibitors of BTK, 8-amino-imidazo[1,5-a]pyrazine derivatives can block the B-cell receptor (BCR) signaling cascade. uni.lu This pathway is crucial for the survival, activation, and proliferation of B-cells, and its inhibition has therapeutic potential in autoimmune diseases and B-cell malignancies.

PI3K/Akt/mTOR Pathway: Imidazo[1,5-a]pyrazines that inhibit mTOR can disrupt the PI3K/Akt/mTOR signaling pathway. sigmaaldrich.com This pathway is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.

Receptor Tyrosine Kinase (RTK) Pathways: Inhibition of ACK1 by imidazo[1,5-a]pyrazine derivatives can interfere with signaling pathways downstream of receptor tyrosine kinases. ACK1 is implicated in the regulation of cell growth, proliferation, and survival, and its over-expression has been linked to various cancers. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Complex Halogenated Imidazo[1,5-a]pyrazines

The continued exploration of imidazo[1,5-a]pyrazines in medicinal chemistry and materials science necessitates the development of more sophisticated and efficient synthetic methodologies. Future efforts will likely concentrate on the regioselective introduction of various halogens and other functionalities onto the core structure. Building upon existing methods for the synthesis of related compounds, such as the use of N-bromosuccinimide (NBS) for bromination of pyrazine (B50134) rings, new protocols are anticipated. tsijournals.com The development of late-stage functionalization techniques will be crucial for creating diverse libraries of complex halogenated imidazo[1,5-a]pyrazines, including analogs of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine. This will enable a deeper exploration of structure-activity relationships. A novel route for producing highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones from Meldrum's acid has been developed, showcasing the potential for creating complex derivatives. nih.gov

Advanced Computational Methodologies for Predictive Modeling of Reactivity and SAR

The integration of computational chemistry is poised to accelerate the discovery and optimization of imidazo[1,5-a]pyrazine-based compounds. Advanced computational models, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, will be instrumental in predicting the biological activity and reactivity of novel derivatives. For instance, Gaussian and field-based 3D-QSAR models have been successfully applied to 8-amino-imidazo[1,5-a]pyrazine derivatives to identify key structural features for Bruton's tyrosine kinase (BTK) inhibition. japsonline.com These studies revealed the importance of steric and hydrophobic interactions for enhanced activity. japsonline.com Similar in silico approaches, including molecular docking simulations, can be employed to understand the binding modes of this compound with various biological targets, thereby guiding the design of more potent and selective molecules. nih.gov The use of software like Avogadro for molecular modeling and energy minimization can further aid in predicting the stability and behavior of new chemical entities. mdpi.com

Exploration of New Applications in Chemical Biology and Materials Science

The unique photophysical properties inherent to the imidazo[1,5-a]pyridine (B1214698) scaffold, a close structural relative of imidazo[1,5-a]pyrazine (B1201761), suggest promising avenues for this compound in chemical biology and materials science. nih.gov Imidazo[1,5-a]pyridine derivatives have been investigated as fluorescent probes for imaging biological membranes, demonstrating their potential as tools for studying cellular dynamics. nih.gov The straightforward functionalization of this heterocyclic system allows for the tuning of its photophysical properties, opening the door for the development of novel sensors and imaging agents based on the this compound core. nih.gov

In the realm of materials science, the development of donor-π-acceptor push-pull fluorophores based on an imidazo[1,5-a]pyridine-benzimidazole conjugate highlights the potential for these heterocycles in optoelectronic applications, such as white light-emitting diodes (WLEDs). rsc.org The significant Stokes shift observed in these materials is a desirable characteristic for various applications. rsc.org The investigation of this compound and its derivatives for similar applications could lead to the discovery of novel materials with unique optical and electronic properties.

Integration of Synthetic, Spectroscopic, and Computational Approaches for Comprehensive Understanding

A holistic approach that combines synthetic chemistry, spectroscopic analysis, and computational modeling will be paramount for a comprehensive understanding of this compound and its derivatives. The synthesis of novel analogs can be guided by predictive computational models, and the resulting compounds can be thoroughly characterized using a suite of spectroscopic techniques. This iterative cycle of design, synthesis, and analysis will facilitate a deeper understanding of the structure-property relationships within this class of compounds.

For example, studies on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors have successfully combined synthesis with molecular docking to elucidate structure-activity relationships. nih.gov Similarly, the evaluation of imidazo[1,5-a]pyrazines as corticotropin-releasing hormone (CRH) receptor ligands has benefited from the integration of synthesis and binding assays to establish SAR. nih.gov This integrated strategy will be essential for unlocking the full potential of this compound in various scientific disciplines.

Q & A

Q. What are the established synthetic routes for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine?

  • Methodological Answer : The compound is synthesized via halogenation of imidazo[1,5-a]pyrazine precursors. Key steps include:
  • Iodination : Using electrophilic iodinating agents like N-iodosuccinimide (NIS) under controlled conditions (e.g., 70–90°C, 10–30 min) to introduce iodine at position 1 .
  • Chlorination : Nucleophilic substitution or direct chlorination via reagents like POCl₃ or SOCl₂. For example, 4-chloropyrazolo[1,5-a]pyrazine derivatives can serve as intermediates for further functionalization .
  • Purification : Flash chromatography (e.g., MeOH/CH₂Cl₂ gradients) or recrystallization is employed to isolate the product with ≥95% purity .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm halogenation. For example, deshielded protons near electronegative groups (Cl, I) show distinct shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₆H₃ClIN₃, MW 295.47) and isotopic patterns for Cl/I .
  • X-ray Crystallography : Resolves solid-state geometry, critical for studying π-π stacking or halogen bonding in biological interactions .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Light Sensitivity : The iodo group may degrade under UV light; storage in amber vials at –20°C is recommended .
  • Moisture Sensitivity : Hydrolysis of the imidazo ring can occur in aqueous media. Anhydrous conditions (e.g., dry DMF) are used in reactions .

Advanced Research Questions

Q. How do chloro and iodo substituents influence regioselective functionalization of the imidazo[1,5-a]pyrazine core?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing chloro group directs electrophilic substitutions to electron-rich positions (e.g., C-3). Iodo acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Steric Effects : Bulkier substituents at C-8 (Cl) may hinder reactivity at adjacent positions. Computational studies (DFT) predict activation barriers for substitution pathways .

Q. What computational strategies model the electronic properties of this compound for drug design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-deficient core interacts with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility. A 24-mode vibrational model (validated for pyrazine derivatives) predicts spectral signatures .

Q. What structure-activity relationships (SAR) are observed in imidazo[1,5-a]pyrazine-based inhibitors?

  • Methodological Answer :
  • Kinase Inhibition : Substitution at C-8 (Cl) and C-1 (I) enhances binding to hydrophobic pockets in Bruton’s tyrosine kinase (BTK). Trifluoromethyl or acetophenone groups at R2 improve potency (IC₅₀ < 1 µM) .
  • Antibiotic Resistance : Modifying the pyrrolo[1,5-a]pyrazine core disrupts Eis-mediated kanamycin resistance in Mycobacterium tuberculosis. Aromaticity loss reduces binding affinity by 25-fold .

Q. How can regioselective C–H activation be achieved in imidazo[1,5-a]pyrazine derivatives?

  • Methodological Answer :
  • Carbene Insertion : Silylformamidine reagents enable C–H functionalization at C-7 under solvent-free conditions (70–90°C, 10 h). Electron-withdrawing groups (e.g., cyano, methoxycarbonyl) accelerate reaction rates .
  • Transition Metal Catalysis : Pd-catalyzed C–H arylation at C-3 uses directing groups (e.g., pyridine) to enhance selectivity .

Application-Oriented Questions

Q. What biological assays are used to evaluate this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : BTK inhibition is measured via ADP-Glo™ kinase assays. IC₅₀ values correlate with substituent hydrophobicity at R1/R2 .
  • Cellular Models : Antiproliferative activity against HEPG2-1 liver carcinoma cells is assessed using MTT assays. Derivatives with thiadiazole or thiazole moieties show IC₅₀ values <5 µM .

Q. How are salt forms (e.g., hydrochloride) of this compound synthesized for improved solubility?

  • Methodological Answer :
  • Acid-Base Reaction : Treating the free base with HCl in anhydrous Et₂O yields the hydrochloride salt. Purity is confirmed via ion chromatography (≥95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.